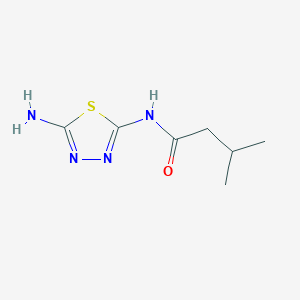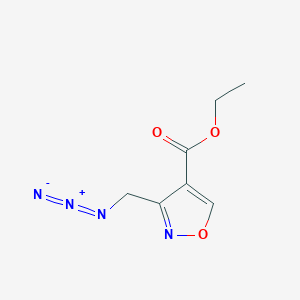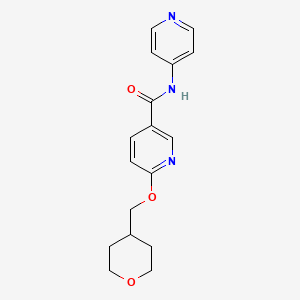
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPPMN, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its ability to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a role in regulating gene expression and cellular processes, and their dysregulation has been linked to the development of cancer and other diseases. By inhibiting these enzymes, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC and sirtuin activity, and the modulation of gene expression. Additionally, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause damage to healthy cells. However, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the investigation of its potential applications in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in animal and human trials.
Conclusion:
In conclusion, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has shown promise in scientific research due to its potential applications in the field of medicine. Its ability to selectively target cancer cells and induce apoptosis makes it a potentially safer alternative to traditional chemotherapy drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves a multi-step process that begins with the reaction of 4-pyridinecarboxaldehyde with malononitrile to form a pyridine-based intermediate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form a tetrahydro-2H-pyran-4-yl derivative. Finally, the resulting compound is coupled with nicotinamide to form N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.
Aplicaciones Científicas De Investigación
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(20-15-3-7-18-8-4-15)14-1-2-16(19-11-14)23-12-13-5-9-22-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLDENCCWFNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

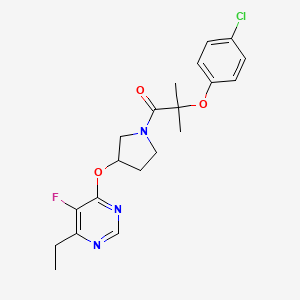
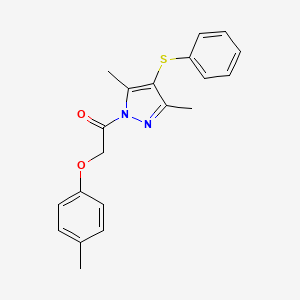
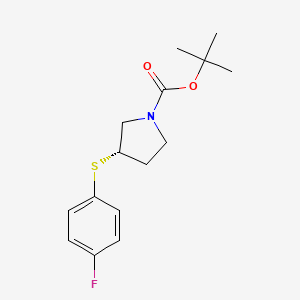
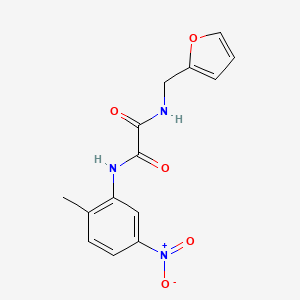
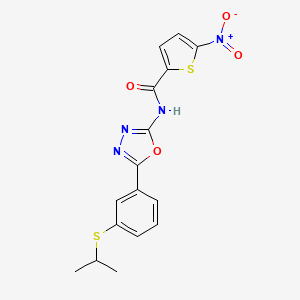
![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)
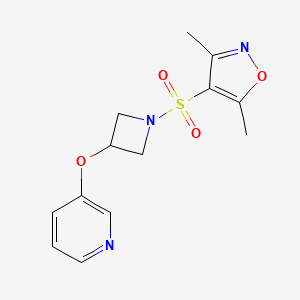
![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)
![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)
